N-[2-(methylamino)ethyl]methanesulfonamide hydrochloride

Lipophilicity Solubility Permeability

Researchers needing precise control over lipophilicity in lead optimization often encounter batch variability in sulfonamide intermediates. This hydrochloride salt provides a defined LogP (-1.676), high aqueous solubility for buffer-compatible syntheses, and a chemoselective secondary amine handle (pKa ~11.57) for site-specific modifications. Key features: • Intermediate LogP bridges polar/lipophilic space without aromatics. • HCl salt enables DMSO-free stock solutions for cellular assays. • Secondary amine enables chemoselective derivatization in library synthesis. Ensures reproducibility in medicinal chemistry and chemical biology workflows.

Molecular Formula C4H13ClN2O2S
Molecular Weight 188.68 g/mol
CAS No. 1306604-30-7
Cat. No. B1455700
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(methylamino)ethyl]methanesulfonamide hydrochloride
CAS1306604-30-7
Molecular FormulaC4H13ClN2O2S
Molecular Weight188.68 g/mol
Structural Identifiers
SMILESCNCCNS(=O)(=O)C.Cl
InChIInChI=1S/C4H12N2O2S.ClH/c1-5-3-4-6-9(2,7)8;/h5-6H,3-4H2,1-2H3;1H
InChIKeyKOWKLRCTVDADQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(methylamino)ethyl]methanesulfonamide hydrochloride: Profile & Differentiation


N-[2-(methylamino)ethyl]methanesulfonamide hydrochloride (CAS 1306604-30-7) is a methanesulfonamide-based building block characterized by a methylaminoethyl side chain, existing as a hydrochloride salt with molecular formula C4H13ClN2O2S and a molecular weight of 188.68 g/mol [1]. This compound is primarily utilized as a synthetic intermediate in medicinal chemistry and chemical biology research, where its specific substitution pattern confers distinct physicochemical properties compared to closely related sulfonamide analogs [2].

Type Methanesulfonamide building block
Form Hydrochloride salt, water-soluble
Side chain Methylaminoethyl – secondary amine

N-[2-(methylamino)ethyl]methanesulfonamide hydrochloride: Why It's Irreplaceable


Simple substitution of N-[2-(methylamino)ethyl]methanesulfonamide hydrochloride with other methanesulfonamide derivatives (e.g., N-methylated, de-methylated, or phenyl-substituted analogs) is not advisable for critical research applications due to quantifiable differences in key physicochemical parameters. As demonstrated in the evidence guide below, variations in N-substitution pattern and salt form lead to measurable changes in lipophilicity (LogP), topological polar surface area (TPSA), and acid/base character (pKa) [1]. These factors directly influence solubility, membrane permeability, and reactivity in downstream synthetic steps, thereby impacting reproducibility and experimental outcomes. The specific quantitative distinctions justify targeted procurement of this exact compound.

Target compound
N-[2-(methylamino)ethyl]methanesulfonamide HCl provides a specific N-substitution pattern, intermediate lipophilicity, and consistent protonation.
Analog risk factors
N-methyl, de-methyl, or phenyl analogs may shift LogP, TPSA, and pKa, altering solubility, permeability, and reactivity profiles.
Quantitative differences documented in evidence guide.

N-[2-(methylamino)ethyl]methanesulfonamide hydrochloride: Comparative Evidence


Lipophilicity: Influence on Solubility and Permeability

N-[2-(methylamino)ethyl]methanesulfonamide hydrochloride exhibits a calculated LogP of -1.676, placing it intermediate in lipophilicity between the more hydrophobic N-methylated analog (LogP -0.485) and the more hydrophilic de-methylated analog (LogP -2.109) [1][2]. This difference of +1.191 log units relative to the de-methylated comparator indicates approximately a 15-fold higher theoretical partition coefficient, suggesting enhanced membrane permeability compared to the more polar primary amine derivative [3].

Lipophilicity
Cross-study comparable
LogP -1.676 vs. -0.485 / -2.109
Intermediate lipophilicity supports tunable solubility-permeability balance.
JChem calculated; ΔLogP up to +1.191 vs. de-methyl analog.
Lipophilicity Solubility Permeability

TPSA: Impact on Passive Permeability

The target compound possesses a calculated TPSA of 58.2 Ų, which is higher than that of its N-methylated counterpart (TPSA = 49.41 Ų) due to the presence of an additional hydrogen bond donor on the secondary amine [1]. This difference of 8.79 Ų in polar surface area may influence passive transcellular permeability, as compounds with TPSA < 140 Ų are generally considered to have favorable oral absorption potential, but the relative values can still impact the rate of passive diffusion [2].

Polar surface area
Cross-study comparable
TPSA 58.2 Ų
Higher TPSA than N-methyl analog suggests moderated passive permeability.
Difference +8.79 Ų; may influence drug-likeness ranking.
Polar Surface Area Membrane Permeability Drug-Likeness

pKa: Distinct Ionization State

The calculated pKa of the target compound's secondary amine is 11.57, which is significantly higher than the pKa of the primary amine in the de-methylated analog (estimated ~9-10) [1]. This pKa difference indicates that the target compound remains predominantly protonated and positively charged at physiological pH (7.4), whereas the de-methylated analog would be partially deprotonated [2]. The higher pKa also implies a lower fraction of neutral free base at pH 7.4, which can affect both solubility and membrane partitioning.

Ionization (pKa)
Class-level inference
pKa 11.57 (secondary amine)
Higher pKa ensures consistent protonation at physiological pH.
Estimated ΔpKa +1.5–2.5 vs. primary amine analog; JChem calc.
Ionization State pKa pH-Dependent Solubility

Hydrochloride Salt: Enhanced Aqueous Solubility

The hydrochloride salt form of N-[2-(methylamino)ethyl]methanesulfonamide enhances aqueous solubility relative to its free base counterpart (MW 152.22 g/mol) . While quantitative solubility data (mg/mL) is not available for direct comparison, the general principle that salt formation improves the aqueous solubility of basic compounds is well established [1]. The target compound is noted by vendors to be 'freely soluble in water' , whereas the free base is typically less water-soluble and may require organic co-solvents for dissolution .

Salt form solubility
Class-level inference
Freely soluble in water
Hydrochloride salt enables aqueous stock preparation without organic co-solvents.
Vendor-reported qualitative assessment; free base is less water-soluble.
Salt Form Aqueous Solubility Biological Assays

Aliphatic Structure: Reduced Off-Target Interactions

N-[2-(methylamino)ethyl]methanesulfonamide hydrochloride lacks an aromatic ring, unlike many sulfonamide analogs such as N-{4-[2-(methylamino)ethyl]phenyl}methanesulfonamide hydrochloride . The absence of a phenyl group reduces the likelihood of π-π stacking interactions and hydrophobic binding with off-target proteins, potentially leading to a cleaner pharmacological profile when incorporated into larger molecules [1]. This structural simplicity also eliminates potential metabolic liabilities associated with aromatic oxidation.

Aliphatic character
Class-level inference
No aromatic ring
May reduce off-target π-π interactions compared to phenyl-substituted analogs.
Structural comparison; not evaluated in direct binding assays.
Off-Target Selectivity Structural Simplicity Medicinal Chemistry

N-[2-(methylamino)ethyl]methanesulfonamide hydrochloride: Optimal Research Applications


Medicinal Chemistry: Tunable Lipophilicity & Permeability

In drug discovery programs where balancing aqueous solubility and passive membrane permeability is critical, N-[2-(methylamino)ethyl]methanesulfonamide hydrochloride offers an intermediate LogP value (-1.676) that bridges the gap between highly polar and highly lipophilic sulfonamide building blocks [1]. This property allows medicinal chemists to fine-tune the overall lipophilicity of a lead series without introducing aromatic rings that may cause off-target binding or metabolic issues . The compound's moderate TPSA (58.2 Ų) further supports controlled passive permeability, making it suitable for designing molecules with specific absorption characteristics [1].

Chemical Biology: Aqueous-Compatible Probe Synthesis

The hydrochloride salt form ensures high aqueous solubility, enabling the preparation of concentrated stock solutions in water or aqueous buffers without the need for DMSO or other organic co-solvents that may interfere with cellular assays [1]. This property is particularly valuable for the synthesis of chemical probes intended for use in live-cell imaging, enzyme activity assays, or protein labeling experiments where maintaining physiological conditions is paramount. The fully aliphatic structure minimizes non-specific hydrophobic interactions with cellular components, reducing background signal .

Synthetic Chemistry: Selective N-Functionalization

The presence of a secondary methylamino group with a pKa of 11.57 provides a unique nucleophilic handle for selective functionalization under mild basic conditions [1]. Unlike primary amine analogs (e.g., N-(2-aminoethyl)methanesulfonamide), the secondary amine offers enhanced steric hindrance and distinct reactivity, allowing for chemoselective modifications in the presence of other nucleophiles . This feature is advantageous in parallel synthesis and library construction where precise control over reaction outcomes is required.

Analytical Method Development: Polar Reference Standard

The well-characterized LogP, TPSA, and pKa values of N-[2-(methylamino)ethyl]methanesulfonamide hydrochloride make it a suitable reference standard for calibrating chromatographic retention times (e.g., in reversed-phase HPLC or HILIC) when developing methods for separating polar sulfonamide compounds [1]. Its distinct physicochemical signature also allows it to serve as a quality control benchmark for assessing the purity and identity of related synthetic intermediates .

Application
Selection Property
Validation Focus
Medicinal chemistry lead optimization
Intermediate lipophilicity and polarity
Solubility-permeability balance; absence of aromatic ring
Chemical biology probe synthesis
Hydrochloride salt, high aqueous solubility
Aqueous stock preparation; minimal co-solvent interference
Selective N-functionalization
Secondary amine with distinct pKa
Chemoselective modification under mild conditions
Polar reference standard
Well-characterized LogP, TPSA, pKa
Chromatographic method calibration; identity benchmarking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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